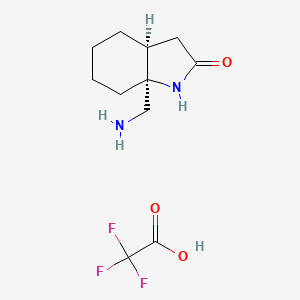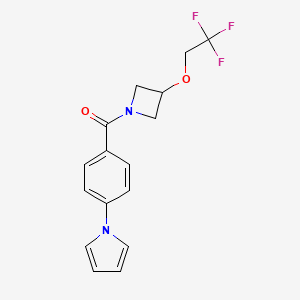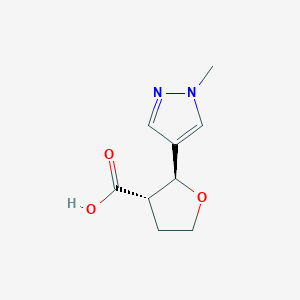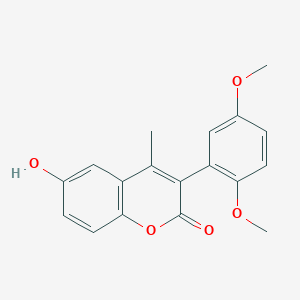![molecular formula C22H15N3O5 B2356028 (2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313397-62-5](/img/structure/B2356028.png)
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Phenoxyphenyl Imino Group: This step involves the condensation of the nitrochromene with 4-phenoxyaniline under reflux conditions in the presence of a suitable dehydrating agent like phosphorus oxychloride.
Carboxamide Formation: The final step involves the conversion of the resulting intermediate to the carboxamide derivative using an appropriate amide-forming reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxyphenyl group can interact with hydrophobic pockets in proteins. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-6-nitro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-nitro-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-nitro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the phenoxyphenyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
6-nitro-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c23-21(26)19-13-14-12-16(25(27)28)8-11-20(14)30-22(19)24-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAESSTHKOMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)
![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)



